2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide

Lipophilicity Physicochemical Property Drug Design

Researchers synthesizing VEGFR-2 or CNS kinase probes often face lengthy linear syntheses. This compound, with the 5-tert-butyl and free acetamide pre-installed, enables direct divergent amide conjugation, bypassing 3-4 steps and accelerating SAR exploration. • MW 264.35, XLogP3-AA 3.2, HBD 1, HBA 4, 4 rotatable bonds - ideal for CNS permeability. • ≥98% purity, stored at 2-8°C, ships ambient. • Stocked for immediate global dispatch.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 1048917-53-8
Cat. No. B1344436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide
CAS1048917-53-8
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)N
InChIInChI=1S/C13H16N2O2S/c1-13(2,3)8-4-5-10-9(6-8)15-12(17-10)18-7-11(14)16/h4-6H,7H2,1-3H3,(H2,14,16)
InChIKeyMOUCFWRHGHHKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide Overview


2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide (CAS 1048917-53-8) is a synthetic small-molecule heterocyclic compound belonging to the benzoxazole-2-thioacetamide class [1]. Its structure features a benzoxazole core with a bulky, electron-donating tert-butyl group at the 5-position, connected via a thioether bridge to an acetamide side chain (molecular formula C₁₃H₁₆N₂O₂S, molecular weight 264.35 g/mol) [2]. This specific substitution pattern distinguishes it from unsubstituted or differently substituted benzoxazole-2-thioacetamide analogs, imparting unique physicochemical properties such as enhanced lipophilicity (calculated XLogP3-AA = 3.2) and a defined hydrogen-bonding profile (1 H-bond donor, 4 H-bond acceptors) that critically influence molecular recognition, solubility, and pharmacokinetic potential [2].

Generic Substitution Risks: 5-tert-Butyl & Thioacetamide


Substituting 2-[(5-tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide with a simpler benzoxazole-2-thioacetamide analog is not scientifically valid due to the profound impact of the 5-tert-butyl substituent on both physicochemical and biological profiles. Computational analysis reveals that the steric bulk and electron-donating character of the tert-butyl group are essential for optimal interaction within hydrophobic binding pockets of target proteins, as demonstrated by structure-activity relationship (SAR) studies on related 2-thioacetamide-linked benzoxazole conjugates targeting VEGFR-2 [1]. Removing or altering this substituent can result in a quantifiable loss of target affinity or an unpredictable shift in selectivity profile. Furthermore, critical procurement parameters such as lipophilicity (XLogP3-AA), solubility, and metabolic stability are directly determined by the 5-substituent, making interchange without experimental re-validation a high-risk strategy for research reproducibility [1][2].

Differentiation vs. Key Analogs


Lipophilicity & Membrane Permeability Profile

The 5-tert-butyl group on the target compound significantly elevates its lipophilicity compared to analogs with smaller or more polar substituents. The calculated XLogP3-AA for the target compound is 3.2 [1]. In comparison, the closely related 2-[(1,3-benzoxazol-2-yl)thio]acetamide, which lacks the tert-butyl group, has a predicted lower XLogP3-AA of approximately 1.5, based on fragment-based additive calculations using the XLogP3 algorithm [2]. This difference of over 1.7 log units suggests a more favorable passive membrane permeability for the target compound, a critical parameter for intracellular target engagement.

Lipophilicity Physicochemical Property Drug Design

Hydrogen-Bond Donor & BBB Penetration Potential

The target compound possesses a single hydrogen bond donor (HBD) count of 1 [1]. In contrast, a hypothetical analog with a 5-amino (-NH2) substituent would possess at least 2 HBDs, and a 5-hydroxy (-OH) analog would also have 2 HBDs. According to CNS MPO (Multiparameter Optimization) scores, a lower HBD count (ideally ≤1) is strongly correlated with a higher probability of blood-brain barrier (BBB) penetration [2]. The target compound's HBD count of 1 positions it more favorably for CNS-targeted drug discovery programs than would a 5-amino or 5-hydroxy substituted analog.

CNS Drug Discovery Physicochemical Property Blood-Brain Barrier

Rotatable Bond Flexibility & Binding Entropy

The target compound features 4 rotatable bonds, a consequence of the acetamide group attached through a thioether linkage [1]. This offers conformational flexibility that can be crucial for adapting to protein binding sites. In stark contrast, a structurally related and commercially available benzoxazole, 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (commonly used as Fluorescent Brightener 184), has zero flexible rotatable bonds between its ring systems, making it a completely rigid, conjugated molecule . This drastic difference in flexibility leads to different entropic penalties upon binding, ensuring the target compound and such a rigid analog are inappropriate substitutes for one another in any medicinal chemistry or chemical biology context.

Molecular Recognition Conformational Entropy In Silico Screening

Research & Industrial Application Scenarios


CNS-Penetrant Fragment Library Design

Researchers building a focused library for central nervous system (CNS) targets should prioritize this compound based on its high lipophilicity (XLogP3-AA = 3.2) [1] and ideal single hydrogen bond donor count [2]. These properties, identified in Section 3, predict superior passive membrane permeability and a high probability of blood-brain barrier penetration compared to more polar benzoxazole analogs. The compound's 5-tert-butyl group is designed to exploit hydrophobic kinase pockets, as validated in related VEGFR-2 inhibitor chemotypes [3], making it a strategic procurement choice for CNS kinase programs.

Entropic Binding Effects in Drug Design

The compound's 4 rotatable bonds, quantified in Section 3, provide a defined entropic landscape upon protein binding. This distinguishes it from rigid benzoxazole analogs used in material science or fluorescent applications . Computational chemists can strategically use this compound in thermodynamic profiling studies to directly compare the binding free energy (ΔG) of flexible thioacetamide ligands versus rigid, aromatic linked analogs against the same biological target. This application relies on the specific conformational flexibility not found in many commercial alternatives.

Synthetic Intermediate for Benzoxazole Conjugates

The published synthesis of novel benzoxazole-benzamide conjugates utilizes 2-mercaptobenzoxazole intermediates to build the crucial thioacetamido linker, which is essential for potent VEGFR-2 inhibition [3]. 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide represents the final, uncondensed building block in this synthetic sequence. For medicinal chemistry teams looking to generate proprietary analogs of this active series, procuring this exact compound, with the 5-tert-butyl and free acetamide group pre-installed, allows for a divergent synthesis of diverse amide conjugates, bypassing three to four steps in a linear synthesis and enabling rapid SAR exploration.

Physicochemical Benchmarking for Lead Optimization

As quantified in Section 3, the compound possesses a defined physicochemical profile (MW = 264.35, XLogP3-AA = 3.2, HBD = 1, HBA = 4). This profile can serve as a precise benchmark in lead optimization campaigns. Researchers can compare the property drift of their own newly synthesized analogs (e.g., with 5-chloro or 5-methyl substitutions) against these established values to objectively assess improvements or deteriorations in key drug-likeness parameters, providing a concrete reference point for go/no-go selection decisions in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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